2-phenylacetic acid
Overview
Description
2-phenylacetic acid is a labeled isotopic compound of phenylacetic acid, where the carbon-13 isotope is incorporated at the first carbon position of the phenylacetic acid molecule. This compound is primarily used in scientific research to trace and study metabolic pathways, reaction mechanisms, and other biochemical processes due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-phenylacetic acid can be synthesized through several methods. One common route involves the hydrolysis of benzyl cyanide-1-13C. The reaction typically uses sulfuric acid as a catalyst, often at a concentration of 70%, but concentrated hydrochloric acid can also be used . Another method involves the oxidation of phenylacetaldehyde-1-13C using copper (II) hydroxide .
Industrial Production Methods: Industrial production of phenylacetic acid-1-13C follows similar synthetic routes but on a larger scale. The hydrolysis of benzyl cyanide-1-13C is often preferred due to its efficiency and yield. The reaction conditions are optimized to ensure maximum conversion and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylglyoxylic acid.
Reduction: It can be reduced to form phenylethanol.
Substitution: It can undergo halogenation to form halogenated derivatives like chloro- and bromo-phenylacetic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Phenylglyoxylic acid.
Reduction: Phenylethanol.
Substitution: Chloro-phenylacetic acid, Bromo-phenylacetic acid.
Scientific Research Applications
2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic pathways and enzyme activities.
Medicine: Used in pharmacokinetic studies to trace drug metabolism.
Industry: Employed in the synthesis of labeled compounds for research and development
Mechanism of Action
The mechanism of action of phenylacetic acid-1-13C is primarily related to its role as a tracer. The carbon-13 isotope allows researchers to track the compound through various biochemical pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This helps in identifying molecular targets and understanding the pathways involved in its metabolism .
Comparison with Similar Compounds
Phenylacetic acid-1,2-13C2: Contains two carbon-13 isotopes at the first and second positions.
Phenylacetic acid-2-13C: Contains a carbon-13 isotope at the second carbon position.
Phenylpropanoic acid: Similar structure but with an additional carbon in the chain.
Uniqueness: 2-phenylacetic acid is unique due to its specific isotopic labeling, which makes it particularly useful for detailed metabolic and reaction mechanism studies. Its applications in tracing and studying biochemical processes are more precise compared to non-labeled or differently labeled compounds .
Properties
IUPAC Name |
2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVXDMOQOGPHL-VJJZLTLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480050 | |
Record name | Phenylacetic acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57825-33-9 | |
Record name | Phenylacetic acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57825-33-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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